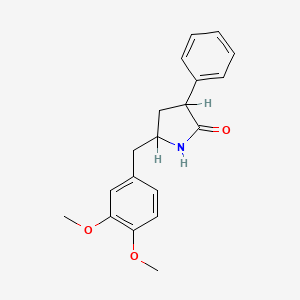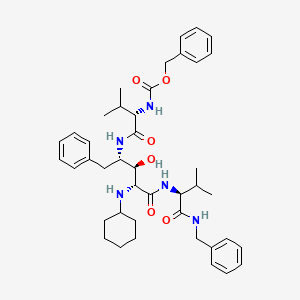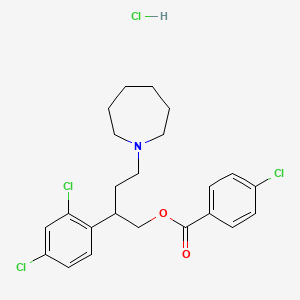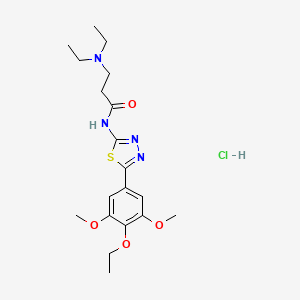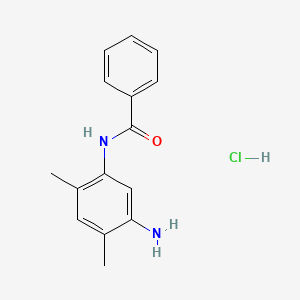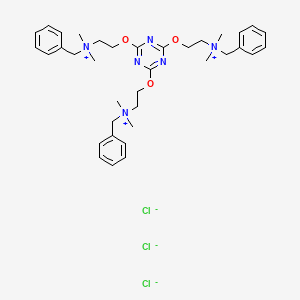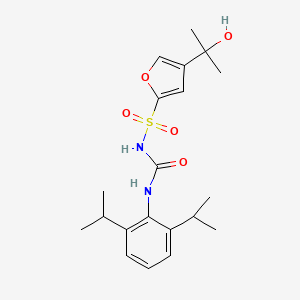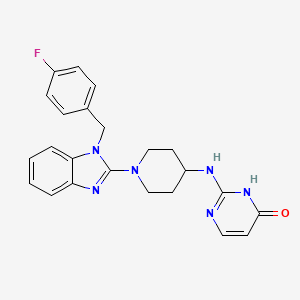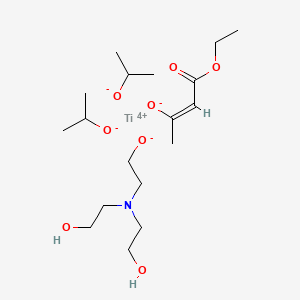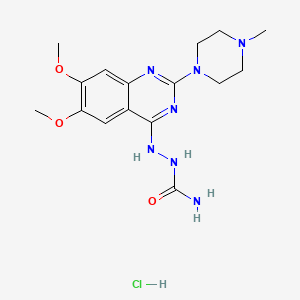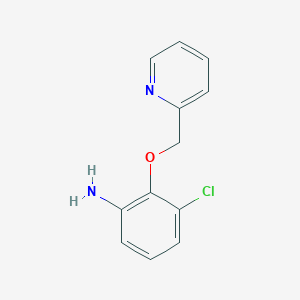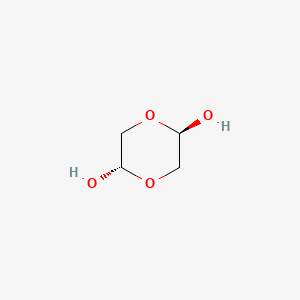
1,4-Dioxane-2,5-diol, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxane-2,5-diol, trans-: is a chemical compound with the molecular formula C4H8O4. It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms within a dioxane ring. This compound is known for its stability and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2,5-diol, trans- can be synthesized through a hydrolysis reaction. The process involves using water as a solvent and an alkali under low-temperature conditions. The reaction is followed by filtration and evaporation to obtain the target product .
Industrial Production Methods: The industrial production of 1,4-Dioxane-2,5-diol, trans- involves a simple hydrolysis reaction with batch charging. This method is energy-efficient, cost-effective, and suitable for large-scale production. The reaction conditions are mild, with no need for high or low temperatures, making the process safe and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dioxane-2,5-diol, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogens or other nucleophiles under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
1,4-Dioxane-2,5-diol, trans- has several scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of 1,4-Dioxane-2,5-diol, trans- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with other molecules, facilitating its role in chemical reactions. It can also act as a stabilizer in certain reactions by forming complexes with other compounds .
Comparaison Avec Des Composés Similaires
1,4-Dioxane-2,3-diol, trans-: This compound is similar in structure but has hydroxyl groups at different positions.
1,3-Dioxane-5,5-dimethanol: Another dioxane derivative used in polymer production and other industrial applications.
Uniqueness: 1,4-Dioxane-2,5-diol, trans- is unique due to its specific hydroxyl group positions, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and industrial processes where other dioxane derivatives may not be as effective .
Propriétés
Numéro CAS |
110822-84-9 |
|---|---|
Formule moléculaire |
C4H8O4 |
Poids moléculaire |
120.10 g/mol |
Nom IUPAC |
(2S,5R)-1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2/t3-,4+ |
Clé InChI |
ATFVTAOSZBVGHC-ZXZARUISSA-N |
SMILES isomérique |
C1[C@@H](OC[C@H](O1)O)O |
SMILES canonique |
C1C(OCC(O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


